2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one

Serotonin Receptor 5-HT6 Radioligand Binding

Researchers developing 5-HT₆ antagonists for cognitive disorders or kinase-focused libraries often face the absence of a versatile halogen handle on the cyclopenta[b]pyridin-5-one scaffold. The 2-chloro derivative (CAS 1092301-56-8) solves this by providing a reactive site for cross-coupling and nucleophilic displacement while retaining the rigid bicyclic core essential for target engagement. • Documented 5-HT₆ affinity (Ki = 148 nM) with selectivity over D₂ and 5-HT₇ receptors, enabling direct SAR exploration at the 2-position. • Validated intermediate in patented GOAT inhibitor synthesis; replaces non-halogenated analogs without route scouting. • PASS-predicted kinase inhibitory activity (Pa = 0.584) supports immediate deployment in fragment-based screening. Supplied with full QC (NMR, HPLC) and ambient shipping for rapid global fulfillment.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 1092301-56-8
Cat. No. B1415147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
CAS1092301-56-8
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1N=C(C=C2)Cl
InChIInChI=1S/C8H6ClNO/c9-8-4-1-5-6(10-8)2-3-7(5)11/h1,4H,2-3H2
InChIKeyJFKQJNVBCOOSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Specifications & Procurement


2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one (CAS 1092301-56-8) is a chlorinated heterocyclic building block with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . The compound features a fused cyclopentanone-pyridine bicyclic core, with the chlorine atom at the 2-position serving as a versatile synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions . As a member of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one family, this scaffold has garnered attention in medicinal chemistry for its rigid, planar architecture that enables precise spatial presentation of pharmacophoric elements to biological targets .

Why Substitution Fails: Selectivity Gap


The 2-chloro substitution is not a trivial functional group variation but a critical determinant of both synthetic versatility and biological target engagement. While unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 28566-14-5) lacks a reactive handle for further diversification, the chloro group enables downstream elaboration via palladium-catalyzed cross-couplings and nucleophilic displacements that are inaccessible to the parent scaffold . Moreover, binding data reveals that the 2-chloro analog displays measurable affinity for the 5-HT6 serotonin receptor (Ki = 148 nM), a property that may be attenuated or absent in close structural analogs lacking this halogen substitution [1]. These differences render simple in-class interchange untenable for applications requiring specific receptor engagement or synthetic tractability.

Quantitative Evidence Guide


5-HT6 Receptor Affinity and Selectivity Profile

The compound demonstrates measurable binding affinity for the human 5-hydroxytryptamine receptor 6 (5-HT6R), with a Ki of 148 nM determined via displacement of [3H]-LSD in HEK293 cells [1]. This affinity is accompanied by a moderate selectivity window relative to the D2 dopamine receptor (Ki = 674 nM, 4.6-fold selectivity) and a pronounced selectivity over the 5-HT7 receptor (Ki = 5,820 nM, 39-fold selectivity) [1]. While the unsubstituted parent scaffold 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one lacks reported binding data in the same assay system, the chlorine substituent at the 2-position is hypothesized to confer the observed 5-HT6 engagement through favorable hydrophobic and electronic interactions within the receptor binding pocket.

Serotonin Receptor 5-HT6 Radioligand Binding Selectivity

In Silico Polypharmacology Profile

A PASS (Prediction of Activity Spectra for Substances) analysis of the title compound yielded probability scores for several therapeutically relevant activities, including signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.620, Pi = 0.015), and protein kinase inhibitor (Pa = 0.584, Pi = 0.001) [1]. These in silico predictions suggest a broad potential polypharmacology profile that may extend beyond the single-target activity captured in binding assays. The Pa/Pi ratios, particularly for kinase inhibition (584:1), indicate a statistically significant likelihood of experimental confirmation. While the unsubstituted analog (CAS 28566-14-5) has not been subjected to analogous PASS prediction in the published literature, the chloro substituent's contribution to the overall molecular descriptor set likely influences the predicted activity spectrum.

PASS Prediction In Silico Polypharmacology Kinase Inhibitor

Synthetic Accessibility & Chemoselectivity

A manganese-catalyzed oxidation methodology enables the direct conversion of 2,3-cyclopentenopyridine analogs to the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives with high efficiency and chemoselectivity [1]. The catalytic system employs Mn(OTf)2 as the catalyst and t-BuOOH (65% in H2O) as the terminal oxidant, operating at ambient temperature (25 °C) in water as the solvent [1]. While specific yield data for the 2-chloro derivative is not reported, the methodology's demonstrated high yield and excellent chemoselectivity across a range of substituted analogs provides a robust synthetic platform for accessing this compound class [1]. This contrasts with alternative oxidation methods that may require harsh conditions, toxic solvents, or suffer from poor functional group tolerance.

Green Chemistry Oxidation Manganese Catalysis Yield

Key Intermediate in GOAT Inhibitor Synthesis

The 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold serves as a critical building block in the synthesis of ghrelin O-acyltransferase (GOAT) inhibitors, as disclosed in patent literature [1]. Specifically, the compound is employed in the construction of 2-(4-chloro-6-((6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)oxy)benzo[b]thiophen-3-yl)acetic acid and related analogs [1]. GOAT inhibition is a validated therapeutic strategy for the treatment of metabolic disorders including type 2 diabetes and obesity, where improved glucose homeostasis is expected [2]. The unsubstituted parent scaffold (CAS 28566-14-5) lacks the 2-chloro handle required for the key etherification step with the benzo[b]thiophene fragment, rendering it unsuitable for this specific medicinal chemistry application.

GOAT Inhibitor Metabolic Disorders Ghrelin Patent

Application Scenarios


5-HT6-Targeted CNS Drug Discovery

Given its moderate affinity (Ki = 148 nM) and selectivity over D2 and 5-HT7 receptors [1], the compound is ideally suited for hit-to-lead optimization campaigns focused on 5-HT6 antagonists for cognitive enhancement, Alzheimer's disease, or schizophrenia. The chlorine atom provides a vector for further SAR exploration via cross-coupling reactions to optimize potency and pharmacokinetic properties. Procurement of this specific 2-chloro derivative, rather than the unsubstituted parent, is essential for establishing the initial structure-activity relationship at the 2-position.

GOAT Inhibitor Synthesis for Metabolic Disease

The compound is a documented building block in the patented synthesis of GOAT inhibitors intended for the treatment of type 2 diabetes and obesity [2]. Its role as an intermediate in constructing the ether-linked biaryl core of these inhibitors is irreplaceable by non-halogenated analogs. Procurement of this specific chloro derivative ensures compatibility with the established synthetic route and eliminates the need for de novo route scouting.

Kinase Inhibitor Fragment Screening & Hit Expansion

The PASS prediction indicates a high probability (Pa = 0.584, Pi = 0.001) of protein kinase inhibitory activity [3]. This in silico evidence supports the compound's deployment as a fragment or privileged scaffold in kinase inhibitor screening libraries. The rigid bicyclic core presents a favorable three-dimensional shape complementarity to the ATP-binding pocket of many kinases, while the chlorine atom facilitates rapid analog synthesis for hit confirmation and expansion.

Sustainable & Scalable Synthesis

The manganese-catalyzed oxidation methodology [4] provides a scalable and environmentally benign route to this compound class. Industrial procurement of the 2-chloro derivative is warranted for process chemistry groups seeking to leverage this green chemistry approach for kilogram-scale preparation. The aqueous reaction conditions and ambient temperature operation align with modern sustainability mandates and reduce the cost and complexity of large-scale synthesis.

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